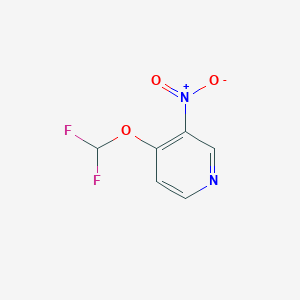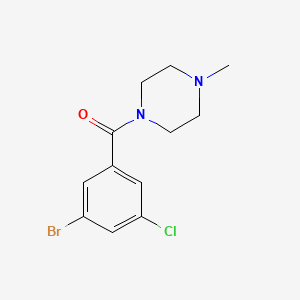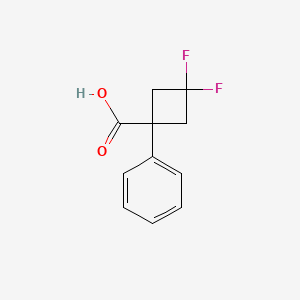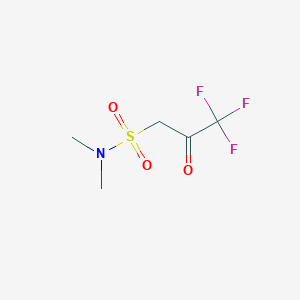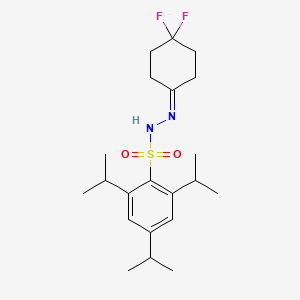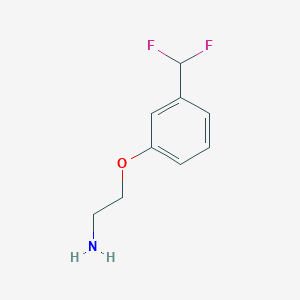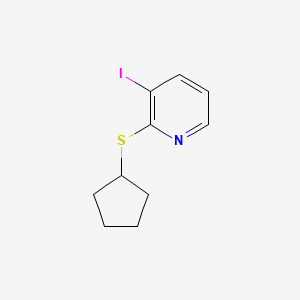
2-Cyclopentylsulfanyl-3-iodo-pyridine
描述
2-Cyclopentylsulfanyl-3-iodo-pyridine is a chemical compound that belongs to the class of pyridine derivatives. It is known for its potent inhibitory effects on protein kinase B (PKB), a key regulator of cell survival and proliferation. This compound has been extensively studied for its potential therapeutic applications in cancer and other diseases.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of iodotrimethylsilane as a catalyst for the iodination process . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for 2-Cyclopentylsulfanyl-3-iodo-pyridine may involve large-scale iodination and thiolation reactions. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
2-Cyclopentylsulfanyl-3-iodo-pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The cyclopentylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Cross-Coupling: Palladium catalysts such as Pd(PPh₃)₄ and bases like potassium carbonate (K₂CO₃) are commonly employed.
Major Products Formed
Substitution Reactions: Various substituted pyridine derivatives.
Oxidation: Sulfoxides and sulfones.
Cross-Coupling: Biaryl and heteroaryl compounds.
科学研究应用
2-Cyclopentylsulfanyl-3-iodo-pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its inhibitory effects on protein kinase B (PKB), making it a valuable tool in cell signaling research.
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-Cyclopentylsulfanyl-3-iodo-pyridine involves the inhibition of protein kinase B (PKB). This inhibition disrupts the PKB signaling pathway, which is crucial for cell survival and proliferation. By targeting PKB, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth.
相似化合物的比较
Similar Compounds
2-Iodopyridine: A halopyridine with similar iodination at the 2-position.
3-Iodopyridine: Similar iodination at the 3-position but lacks the cyclopentylsulfanyl group.
4-Iodopyridine: Iodination at the 4-position, used in different synthetic applications.
Uniqueness
2-Cyclopentylsulfanyl-3-iodo-pyridine is unique due to its dual functional groups: the cyclopentylsulfanyl group at the 2-position and the iodine atom at the 3-position. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound in both synthetic chemistry and biomedical research.
属性
IUPAC Name |
2-cyclopentylsulfanyl-3-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INS/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXJYQXDMGAESG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=C(C=CC=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1434853.png)
![Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1434855.png)
![Methyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate](/img/structure/B1434856.png)

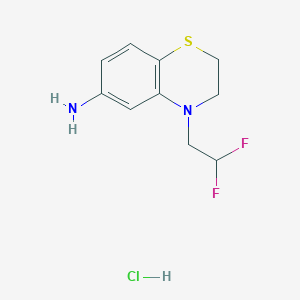


![3-Ethoxy-8-azabicyclo[3.2.1]octane](/img/structure/B1434866.png)
